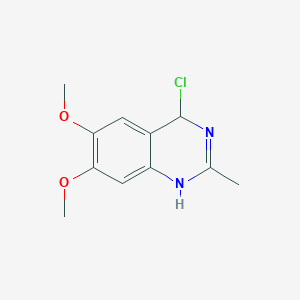
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline is a chemical compound known for its significant applications in scientific research. It is a benzodiazepine antagonist, which means it can counteract the effects of benzodiazepines. This compound has gained attention due to its potential implications in various fields of study, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline typically involves the reaction of 6,7-dimethoxy-4-hydroxyquinazoline with phosphorus oxychloride. The process includes refluxing the mixture for several hours, followed by distillation under reduced pressure. The resulting solution is then poured into ice water, and the pH is adjusted to precipitate the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques is common in industrial settings to achieve the desired product quality.
化学反応の分析
Types of Reactions
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline undergoes various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and alkylation are common substitution reactions for this compound, where halogens or alkyl groups replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine gas or alkylation using alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of quinazoline derivatives with additional oxygen functionalities.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of halogenated or alkylated quinazoline derivatives.
科学的研究の応用
4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Studied for its potential effects on biological systems, particularly its role as a benzodiazepine antagonist.
Medicine: Investigated for its potential therapeutic applications, including its use in the treatment of benzodiazepine overdose.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline involves its interaction with the gamma-aminobutyric acid (GABA) receptor complex. As a benzodiazepine antagonist, it binds to the benzodiazepine site on the GABA receptor, inhibiting the effects of benzodiazepines. This interaction prevents the potentiation of GABAergic neurotransmission, thereby counteracting the sedative and anxiolytic effects of benzodiazepines.
類似化合物との比較
Similar Compounds
4-Chloro-6,7-dimethoxyquinoline: Shares similar structural features but lacks the dihydroquinazoline moiety.
6,7-Dimethoxy-4-hydroxyquinazoline: A precursor in the synthesis of 4-Chloro-6,7-dimethoxy-2-methyl-3,4-dihydroquinazoline.
Flumazenil: Another benzodiazepine antagonist with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific structural features that confer its benzodiazepine antagonist properties. Its ability to counteract the effects of benzodiazepines makes it a valuable compound in both research and therapeutic contexts.
特性
CAS番号 |
1001755-78-7 |
|---|---|
分子式 |
C10H11ClN2O2 |
分子量 |
226.66 g/mol |
IUPAC名 |
4-chloro-6,7-dimethoxy-1,4-dihydroquinazoline |
InChI |
InChI=1S/C10H11ClN2O2/c1-14-8-3-6-7(4-9(8)15-2)12-5-13-10(6)11/h3-5,10H,1-2H3,(H,12,13) |
InChIキー |
TWXJHODVGPSXCO-UHFFFAOYSA-N |
SMILES |
CC1=NC(C2=CC(=C(C=C2N1)OC)OC)Cl |
正規SMILES |
COC1=C(C=C2C(=C1)C(N=CN2)Cl)OC |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















